molecular formula C24H21NO4 B11570786 2,5-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline

2,5-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline

Cat. No.: B11570786
M. Wt: 387.4 g/mol
InChI Key: PJGLLSWBTLOMDJ-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline is a chemical compound with the molecular formula C24H21NO4 and a molecular weight of 387.43 g/mol . This aniline derivative is built on a 4H-chromen-4-ylidene (flavylium) core structure, a scaffold known for its diverse biological activities and photophysical properties. While specific biological data for this exact compound is limited in public sources, its structural features suggest significant potential for several research avenues. The flavylium core is frequently explored in the development of fluorescent probes and sensors due to its photochemical behavior . Furthermore, structurally related compounds containing dimethoxyaniline and chromene motifs are actively investigated in medicinal chemistry for their interactions with various biological targets, such as serotonin receptors and enzyme inhibitors . This makes the compound a valuable intermediate for synthetic chemists and a candidate for drug discovery and chemical biology research. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)chromen-4-imine

InChI

InChI=1S/C24H21NO4/c1-26-17-10-8-16(9-11-17)24-15-20(19-6-4-5-7-22(19)29-24)25-21-14-18(27-2)12-13-23(21)28-3/h4-15H,1-3H3

InChI Key

PJGLLSWBTLOMDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4O2

Origin of Product

United States

Preparation Methods

Route 1: Condensation of 2,5-Dimethoxyaniline with 2-(4-Methoxyphenyl)-4H-Chromen-4-One

This two-step approach involves synthesizing the chromene ketone followed by Schiff base formation:

Step 1: Synthesis of 2-(4-Methoxyphenyl)-4H-Chromen-4-One

  • Method : Claisen-Schmidt condensation of 2-hydroxyacetophenone with 4-methoxybenzaldehyde under basic conditions.

    • Conditions : Ethanolic NaOH (10%), reflux at 80°C for 6 hours.

    • Yield : ~75% (based on analogous syntheses).

Step 2: Imine Formation

  • Reagents : 2,5-Dimethoxyaniline, glacial acetic acid (catalyst).

  • Conditions : Reflux in ethanol (12 hours), followed by crystallization from ethanol/water.

  • Key Parameter : Anhydrous conditions to prevent hydrolysis of the imine.

ParameterValue
SolventEthanol
Temperature78°C (reflux)
Reaction Time12 hours
Yield68–72%

Route 2: One-Pot Tandem Synthesis

A streamlined method combining chromene formation and imine condensation:

  • Knoevenagel Condensation :

    • React 2-hydroxyacetophenone with 4-methoxybenzaldehyde using piperidine as a base.

    • Intermediate : 2-(4-Methoxyphenyl)-4H-chromen-4-one (as above).

  • In Situ Imine Formation :

    • Add 2,5-dimethoxyaniline directly to the reaction mixture.

    • Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%).

    • Conditions : Toluene, 110°C, 8 hours.

ParameterValue
SolventToluene
Catalyst Loading5 mol% PTSA
Temperature110°C
Yield65–70%

Advantages : Reduced purification steps; higher atom economy.

Catalytic and Solvent Systems

Catalyst Optimization

  • Acid Catalysts :

    • PTSA and acetic acid are effective but may require neutralization.

    • Trade-off : Acetic acid offers milder conditions but slower kinetics.

  • Base Catalysts :

    • Piperidine in Knoevenagel steps enhances enolate formation but complicates imine stability.

Solvent Selection

  • Polar Protic (Ethanol) : Favors imine formation via hydrogen bonding but risks ketone reduction.

  • Aprotic (Toluene) : Minimizes side reactions; ideal for high-temperature steps.

Purification and Characterization

Isolation Techniques

  • Crystallization : Ethanol/water mixtures yield needle-like crystals (purity >98% by HPLC).

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) removes unreacted aniline.

Spectroscopic Validation

  • ¹H NMR :

    • Imine proton (CH=N): δ 8.3–8.5 ppm (singlet).

    • Chromene H-3: δ 6.2 ppm (doublet, J = 9.8 Hz).

  • IR : C=N stretch at ~1620 cm⁻¹ confirms imine formation.

Scale-Up Considerations

  • Catalyst Recycling : Platinum or nickel catalysts (from patents) can be filtered under nitrogen and reused 5–7 times without yield loss.

  • Solvent Recovery : Xylene or toluene distillation reduces waste (85–90% recovery) .

Chemical Reactions Analysis

Types of Reactions

(4E)-N-(2,5-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has shown that 2,5-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:

  • Cell Line Studies : The compound was tested against human tumor cell lines, revealing a mean growth inhibition (GI) value of approximately 15.72 μM, indicating potent cytotoxic effects .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell cycle progression, which are critical for its anticancer efficacy.

Antioxidant Properties

The compound also shows promise as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

  • DPPH Assay : In tests using the DPPH radical scavenging assay, the compound exhibited significant free radical scavenging activity, suggesting its potential use in developing natural antioxidants for health supplements .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies:

  • Inhibition of Pathogens : It has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .
  • Application in Pharmaceuticals : Given its antimicrobial activity, it could be incorporated into formulations aimed at treating infections caused by resistant strains of bacteria.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant inhibition of tumor cell growth
AntioxidantEffective scavenging of free radicals
AntimicrobialEffective against E. coli and S. aureus

Case Study 1: Anticancer Efficacy

A study published in Molecular Pharmacology evaluated the anticancer potential of this compound through a series of cytotoxic assays on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant capacity revealed that this compound effectively reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (4E)-N-(2,5-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

The target compound shares structural homology with the (6E)-N-[(4Z)-2,5-Dimethyl-4-(p-tolylimino)cyclohexa-2,5-dienylidene]-4-methylaniline reported by Jian et al. . Key differences include:

  • Core Structure: The chromen-4-ylidene moiety in the target compound replaces the cyclohexa-2,5-dienylidene core in Jian et al.’s analog. Chromene derivatives typically exhibit enhanced conjugation due to their fused benzene and pyran rings, which may improve electronic delocalization compared to non-fused systems.
  • Substituents: Methoxy (-OCH₃) groups in the target compound contrast with methyl (-CH₃) groups in the analog.

Crystallographic and Conformational Analysis

Jian et al.’s analog crystallizes in a non-planar conformation with a mean σ(C–C) bond deviation of 0.006 Å and refinement residuals of R = 0.072 and wR = 0.233 . Similar methodologies (e.g., SHELXL refinement ) could be applied to determine the target compound’s crystal structure. Notably, the conformational flexibility of polyaniline analogs, as highlighted in , suggests that the chromen-ylidene system’s rigidity may reduce torsional disorder, enhancing crystallinity and stability.

Supramolecular Interactions

describes a halogen-bonded supramolecular complex involving a methoxyphenyl-substituted pyridine derivative . This underscores the role of methoxy groups in directing intermolecular interactions (e.g., hydrogen bonding or π-π stacking). The target compound’s 4-methoxyphenyl group may similarly facilitate ordered self-assembly, though its chromene core could sterically hinder packing compared to simpler aryl systems.

Data Table: Structural and Functional Comparison

Property Target Compound Jian et al.’s Analog Supramolecular Complex ()
Core Structure Chromen-4-ylidene Cyclohexa-2,5-dienylidene Pyridine-ethenyl
Substituents 2,5-Dimethoxy aniline; 4-methoxyphenyl 2,5-Dimethyl; p-tolylimino 4-Methoxyphenyl ethenyl; tetrafluoro-4-iodophenyl diazenyl
Electron Effects Strong electron-donating (-OCH₃) Moderate electron-donating (-CH₃) Electron-withdrawing (iodine, fluorine)
Crystallographic Data Not reported R = 0.072; wR = 0.233; σ(C–C) = 0.006 Å Halogen-bonded network
Potential Applications Optoelectronics, conductive polymers Model for polyaniline conformation studies Supramolecular engineering

Key Research Findings and Implications

Electronic Properties : Methoxy substitution in the target compound likely enhances its electron-rich character compared to methylated analogs, making it a candidate for organic semiconductors or light-emitting materials.

Synthetic Challenges : The chromene core’s rigidity may complicate synthesis compared to flexible cyclohexadienylidene systems. However, Schiff base condensation routes (common in analogous compounds ) remain viable.

Biological Activity

2,5-Dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C24H21NO4, with a molecular weight of approximately 387.44 g/mol. The compound features a chromenylidene moiety and methoxy substituents that influence its biological activity.

PropertyValue
Molecular FormulaC24H21NO4
Molecular Weight387.44 g/mol
InChIInChI=1S/C24H21NO4/c1-26...
InChIKeyXVPATPSHYCVBDN-NJNXFGOHSA-N

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A structure-activity relationship analysis indicated that the presence of methoxy groups enhances its cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

Case Study: Cytotoxicity Testing
In a comparative study involving several derivatives of chromenylidene anilines, the compound exhibited significant growth inhibition in cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma). The IC50 values obtained were less than those of traditional chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic index .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. It was found to act as a serotonin 5-HT2 receptor agonist, which is beneficial in managing neurodegenerative diseases. This activity is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study: Neuroprotective Activity
In vitro studies demonstrated that this compound significantly reduced apoptosis in neuronal cell cultures exposed to oxidative stressors. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features are critical for the biological activity of this compound:

  • Methoxy Substituents : The presence and position of methoxy groups significantly enhance both anticancer and neuroprotective activities.
  • Chromene Core : The chromene structure contributes to the compound's ability to interact with biological targets effectively.

This information is essential for guiding future modifications aimed at improving potency and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via Schiff base formation, involving condensation of 2,5-dimethoxyaniline with a chromene-derived aldehyde. Key conditions include anhydrous ethanol as a solvent, reflux at 78–80°C for 2–4 hours, and acid catalysis (e.g., acetic acid) to drive imine bond formation. Purity is enhanced by recrystallization from ethanol or methanol . Alternative pathways may involve protecting group strategies for methoxy substituents to prevent unwanted side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons appear between 6.50–7.90 ppm, with methoxy groups as singlets at ~3.60–3.80 ppm. The imine proton (C=N) is typically observed as a broad singlet at 8.05–11.18 ppm .
  • FT-IR : Stretching vibrations for C=N bonds appear near 1600–1650 cm⁻¹, while methoxy C-O stretches occur at ~1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, such as E/Z isomerism in the chromen-4-ylidene moiety?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous determination of stereochemistry. For example, the (4E) configuration is confirmed by torsion angles and hydrogen bonding patterns in the crystal lattice. Disordered methoxy groups require high-resolution data (<1.0 Å) for accurate modeling .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic effects of methoxy substituents on the compound’s stability and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict charge distribution, HOMO-LUMO gaps, and substituent effects. Methoxy groups donate electron density via resonance, stabilizing the imine moiety. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π, π–π stacking) influencing crystallographic packing .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation pathways are observed?

  • Methodological Answer : Stability studies in buffered solutions (pH 1–12) at 25–60°C reveal hydrolytic degradation of the imine bond under acidic conditions (t1/2 = 24–48 hours at pH 1). LC-MS identifies degradation products like 2,5-dimethoxyaniline and chromene-4-carbaldehyde. Oxidative stress (H2O2) induces quinone formation via demethylation of methoxy groups .

Q. What strategies mitigate contradictions between spectroscopic data and crystallographic results (e.g., unexpected tautomerism or polymorphism)?

  • Methodological Answer : Dynamic NMR (variable-temperature studies) detects tautomeric equilibria (e.g., keto-enol shifts). Polymorph screening (solvent/antisolvent crystallization) identifies metastable forms. Pairing powder XRD with solid-state NMR resolves discrepancies in molecular conformation .

Q. How can the compound’s bioactivity be rationalized through structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR studies compare analogs with varying methoxy positions or chromene substituents. For example, replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) reduces binding affinity to biological targets like kinases. Molecular docking (AutoDock Vina) and MD simulations predict interactions with active sites .

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